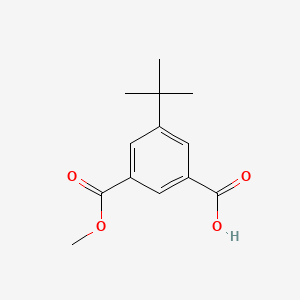
5-tert-Butyl-isophthalic acid monomethyl ester
概要
説明
5-tert-Butyl-isophthalic acid monomethyl ester is an organic compound with the molecular formula C13H16O4 It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with a methyl group, and the other is substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-isophthalic acid monomethyl ester typically involves the esterification of 5-tert-butyl-isophthalic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Another method involves the use of methylating agents such as diazomethane or methyl iodide in the presence of a base like potassium carbonate. This method can be more efficient and selective, especially for large-scale industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
5-tert-Butyl-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Hydrolysis: 5-tert-Butyl-isophthalic acid and methanol.
Reduction: 5-tert-Butyl-isophthalic acid monomethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-tert-Butyl-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and resins.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 5-tert-Butyl-isophthalic acid monomethyl ester largely depends on its chemical reactivity and interactions with other molecules. As an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Isophthalic acid: The parent compound without the tert-butyl and ester substitutions.
5-tert-Butyl-isophthalic acid: Similar structure but without the ester group.
Dimethyl isophthalate: Both carboxylic acid groups are esterified with methyl groups.
Uniqueness
5-tert-Butyl-isophthalic acid monomethyl ester is unique due to the presence of both the tert-butyl group and the ester group, which confer distinct chemical properties and reactivity. The tert-butyl group provides steric hindrance, making the compound less prone to certain reactions, while the ester group allows for various functionalization possibilities. This combination makes it a versatile intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
3-tert-butyl-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYAQNSGMRTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478519 | |
| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377731-29-8 | |
| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
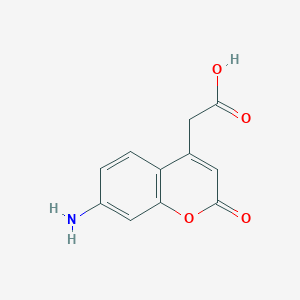
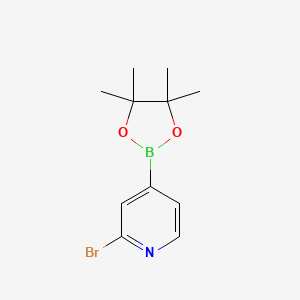

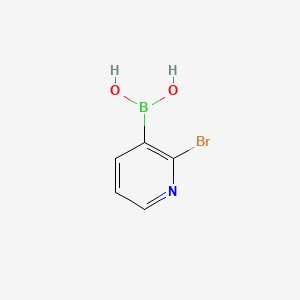
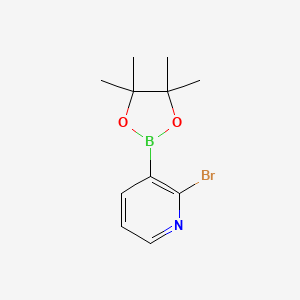
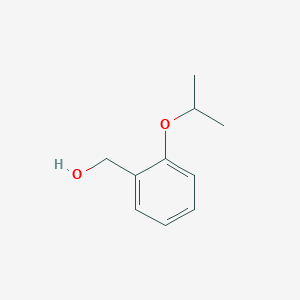

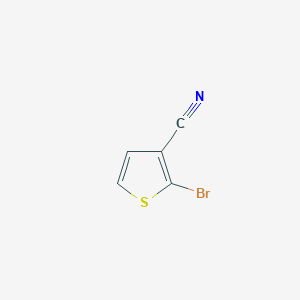
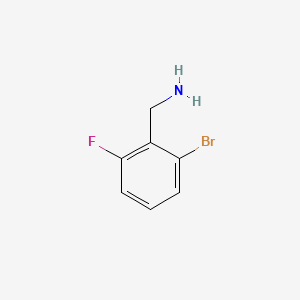
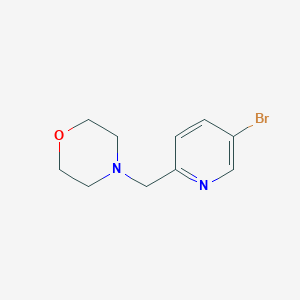
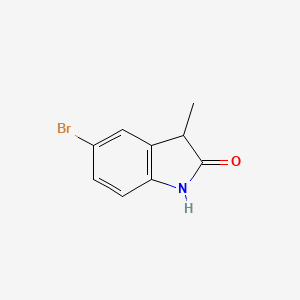
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)

